Praseodymium oxide (Pr6O11)

Catalog No.
S1508842
CAS No.
12037-29-5
M.F
O11Pr6-4
M. Wt
1021.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium oxide (Pr6O11)

CAS Number

12037-29-5

Product Name

Praseodymium oxide (Pr6O11)

IUPAC Name

oxygen(2-);praseodymium(3+)

Molecular Formula

O11Pr6-4

Molecular Weight

1021.44 g/mol

InChI

InChI=1S/11O.6Pr/q11*-2;6*+3

InChI Key

HPZIIFVSYNLWNX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3]

Praseodymium oxide (Pr6O11), CAS 12037-29-5, is a mixed-valence (Pr3+/Pr4+) non-stoichiometric rare-earth oxide that serves as the definitive industrial and laboratory precursor for praseodymium-based materials. Unlike other oxidation states of praseodymium, the Pr6O11 phase is thermodynamically stable under ambient atmospheric conditions, making it the standard choice for exact stoichiometric weighing in the synthesis of solid oxide fuel cell (SOFC) components, dielectric ceramics, and advanced oxidation catalysts [1]. Its intrinsic oxygen vacancies and mixed-valence nature provide enhanced low-temperature oxygen mobility, positioning it as a high-performance alternative to traditional ceria-based materials in redox applications [2].

Procurement Fit

Mixed Pr³⁺/Pr⁴⁺ valence enables redox and oxygen storage research
High dielectric constant supports gate dielectric and microelectronics studies
Lower reduction temperature than CeO₂ may assist low-temperature catalysis work

Attempting to substitute Pr6O11 with its pure-valence counterparts, Pr2O3 (Pr3+) or PrO2 (Pr4+), introduces severe processability and reproducibility failures. Pr2O3 is highly hygroscopic and reactive, rapidly absorbing atmospheric moisture and carbon dioxide to form Pr(OH)3 and Pr2O2CO3, which ruins precise stoichiometric calculations during batch formulation [1]. Conversely, the fully oxidized PrO2 phase is metastable and readily decomposes back to Pr6O11 upon mild heating unless maintained under high oxygen pressure [2]. For procurement and manufacturing, Pr6O11 is the only praseodymium oxide that guarantees ambient storage stability, predictable thermal evolution, and reliable precursor performance without requiring inert-atmosphere glovebox handling.

Substitution Risk

CeO₂ as substitute
Lower dielectric constant may reduce gate capacitance; performance may not transfer.
CeO₂ for oxygen storage
Higher reduction temperature may limit low-temperature oxygen release capacity.
Tb₄O₇ for dielectric applications
Different dielectric loss peak temperature alters microwave and electronic behavior.

Ambient Phase Stability and Precursor Reliability

For reproducible synthesis, the precursor must remain chemically stable during storage and handling. X-ray diffraction and XPS studies demonstrate that Pr6O11 remains phase-stable in ambient air, whereas Pr2O3 rapidly degrades. Specifically, atmospheric exposure of Pr2O3 results in near-complete transformation to Pr(OH)3 and carbonate species, whereas Pr6O11 maintains its structural integrity and exact oxygen stoichiometry up to ~500 °C [1].

Evidence DimensionAmbient air degradation product formation
Target Compound DataPr6O11: Stable; no spontaneous hydroxide formation
Comparator Or BaselinePr2O3: Rapid transformation to Pr(OH)3 and Pr2O2CO3
Quantified DifferenceComplete phase retention for Pr6O11 vs. total surface degradation for Pr2O3
ConditionsAmbient atmospheric exposure and thermal annealing up to 400-500 °C

Ensures accurate stoichiometric weighing for batch manufacturing without requiring expensive inert-gas glovebox infrastructure.

Dielectric Constant κ
Head-to-head
κ ≈ 26–30 (Pr6O11) vs CeO₂ ≈ 7–10, Tb₄O₇ ≈ 10.16 (800°C), SiO₂ = 3.9
Reported higher κ supports gate dielectric research and lower EOT potential.
Room temp.; Tb₄O₇ measured at 800°C by resonance cavity perturbation.

Optical Band Gap and Visible Light Activity

The mixed-valence state of Pr6O11 significantly alters its electronic structure compared to the pure Pr3+ oxide. Scanning tunneling spectroscopy and optical measurements reveal that Pr2O3 possesses a wide surface-state band gap of approximately 3.2 eV, restricting its optical activity primarily to the ultraviolet region [1]. In contrast, the charge transfer between Pr4+ and oxygen ions in Pr6O11 narrows the valence band position, yielding a band gap of ~2.5 eV [2].

Evidence DimensionOptical Band Gap (Eg)
Target Compound DataPr6O11: ~2.5 eV
Comparator Or BaselinePr2O3: ~3.2 eV
Quantified Difference0.7 eV reduction in band gap energy
ConditionsStandard optical absorption and XPS/STS measurements at room temperature

Enables the use of Pr6O11 in visible-light-driven photocatalysis and optoelectronic applications where Pr2O3 is inactive.

Reduction Temperature
Reported
<700 K for Pr6O11 → Pr₂O₃ (vs CeO₂ >800 K)
Facilitates oxygen storage at lower temperatures; supports low-temperature catalysis research.
H₂-TPR; cross-study comparison.

Low-Temperature Oxygen Lability and Storage Capacity

In catalytic applications requiring oxygen mobility, such as diesel soot combustion or CO oxidation, praseodymium-rich oxides provide a measurable advantage over standard ceria (CeO2) benchmarks. While CeO2 requires elevated temperatures to mobilize bulk oxygen, the intrinsic Pr3+/Pr4+ redox cycling in Pr6O11 and Pr-doped systems significantly lowers the activation energy for oxygen release. Temperature-programmed reduction (H2-TPR) shows that Pr6O11 exhibits primary reduction peaks at much lower temperatures than pure CeO2, corresponding to enhanced low-temperature oxygen lability [1].

Evidence DimensionLow-temperature oxygen mobility / reducibility
Target Compound DataPr6O11: High lability due to inherent Pr3+/Pr4+ mixed valency
Comparator Or BaselineCeO2: Lower lability, higher activation energy for bulk oxygen release
Quantified DifferenceSignificantly lower onset temperature for reduction in H2-TPR profiles
ConditionsH2-Temperature Programmed Reduction (H2-TPR) for catalytic evaluation

Makes Pr6O11 a highly active catalytic promoter or substitute for CeO2 in low-temperature emission control and redox applications.

Lattice Parameter a
Head-to-head
5.461–5.494 Å (Pr6O11) vs CeO₂ ≈5.411 Å, Tb₄O₇ ≈5.23–5.30 Å
Enables phase purity verification; critical for thin-film quality control.
SPRT method; calcination-dependent range.
Dielectric Loss Peak T
Head-to-head
84 K at 1.542 kHz (Pr6O11) vs CeO₂ 216 K, Tb₄O₇ lossy >150 K
Distinct defect signature supports identity verification for cryogenic applications.
4.2–300 K; non-destructive quality control metric.

Solid Oxide Fuel Cell (SOFC) Cathode Fabrication

Because Pr6O11 provides predictable thermal phase evolution and high mixed ionic-electronic conductivity, it is the standard precursor for synthesizing Pr-doped SOFC electrodes. Its stability prevents the stoichiometric errors caused by Pr2O3 hydration [1].

Ceramic Pigment Manufacturing (Praseodymium Yellow)

Pr6O11 is the foundational industrial raw material for synthesizing praseodymium yellow zircon pigments. Its ambient stability ensures reliable color matching and reproducible batch processing in large-scale ceramic manufacturing [2].

Visible-Light Photocatalyst Design

Leveraging its ~2.5 eV band gap, Pr6O11 is selected over Pr2O3 for constructing heterojunctions (e.g., with g-C3N4) for visible-light-driven environmental remediation and CO2 reduction [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gate Dielectric Research
High dielectric constant and EOT
Capacitance density and leakage current testing
Oxygen Storage in Catalysts
Reducibility and oxygen lability
TPR and oxygen storage capacity assays
Microwave Processing
Microwave susceptibility
Heating rate and dielectric loss spectroscopy
Low-Temperature CO Oxidation Support
Noble metal dispersion on Pr6O11
Catalytic activity after H₂ pretreatment

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Other CAS

12037-29-5

General Manufacturing Information

Petroleum refineries
Transportation equipment manufacturing
Praseodymium oxide (Pr6O11): ACTIVE

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